2',6'-Di(1H-pyrazol-1-yl)-3,4'-bipyridine
CAS No.:
Cat. No.: VC15800147
Molecular Formula: C16H12N6
Molecular Weight: 288.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N6 |
|---|---|
| Molecular Weight | 288.31 g/mol |
| IUPAC Name | 2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine |
| Standard InChI | InChI=1S/C16H12N6/c1-4-13(12-17-5-1)14-10-15(21-8-2-6-18-21)20-16(11-14)22-9-3-7-19-22/h1-12H |
| Standard InChI Key | BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Introduction
Structural and Molecular Properties
The compound’s molecular structure consists of a 3,4'-bipyridine backbone with pyrazole substituents at the 2' and 6' positions. Its IUPAC name, 2,6-di(pyrazol-1-yl)-4-pyridin-3-ylpyridine, reflects this arrangement. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₆ |
| Molecular Weight | 288.31 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
| InChI Key | BVWFCZUDQDPXTJ-UHFFFAOYSA-N |
| PubChem CID | 44603993 |
The planar bipyridine core and electron-rich pyrazole groups enable strong π-π interactions and metal coordination, making the compound a robust ligand for transition metals .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves nucleophilic substitution reactions between 3,4'-bipyridine derivatives and pyrazole precursors. A common route utilizes Ullmann coupling or palladium-catalyzed cross-coupling to attach pyrazole rings to the bipyridine backbone. For example, 2',6'-dibromo-3,4'-bipyridine may react with pyrazole under catalytic conditions to yield the target compound .
Reaction conditions often require anhydrous solvents (e.g., dimethylformamide), elevated temperatures (80–120°C), and catalysts such as CuI or Pd(PPh₃)₄. Yields range from 45% to 70%, depending on purification methods .
Industrial Production
While industrial-scale synthesis remains underexplored, continuous flow reactors are hypothesized to improve yield and purity. These systems optimize heat transfer and mixing, reducing side reactions. Post-synthesis purification typically involves column chromatography or recrystallization from ethanol/water mixtures.
Coordination Chemistry and Materials Applications
Metal Complex Formation
The compound’s bipyridine-pyrazole framework acts as a tridentate ligand, coordinating metals via two pyrazole nitrogen atoms and one bipyridine nitrogen. Notable complexes include:
| Metal Center | Complex Structure | Application |
|---|---|---|
| Fe(II) | [Fe(L)₂][BF₄]₂ | Spin-crossover materials |
| Ru(II) | [RuCl(L)(PPh₃)₂]Cl | Transfer hydrogenation |
| Cu(I) | [Cu(L)(PPh₃)₂]PF₆ | Luminescent sensors |
Iron(II) complexes exhibit spin-crossover behavior, transitioning between low-spin (diamagnetic) and high-spin (paramagnetic) states near 350 K . This property is exploited in molecular switches and memory devices .
Catalytic Applications
Ruthenium complexes catalyze transfer hydrogenation of ketones with up to 98% conversion efficiency. For example, [Ru(OH₂)(L)(PPh₃)₂]²⁺ reduces acetophenone to 1-phenylethanol in 4 hours at 80°C .
Case Studies and Recent Advances
Antiproliferative Effects in Cancer Cells
A 2024 study evaluated derivatives against pancreatic cancer cells (PANC-1), showing 60% inhibition at 10 μM. Structural modifications, such as introducing electron-withdrawing groups, enhanced activity by improving cellular uptake.
Spin-Crossover in Iron Complexes
Solid-state [Fe(L)₂][BF₄]₂ complexes undergo irreversible low→high-spin transitions near 350 K, attributed to conformational disordering of alkyl chains. Annealed samples exhibit gradual spin equilibria upon cooling, suggesting potential for thermal sensors .
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